

Literature review of 2-Chloro-4-methylpyrimidin-5-amine research

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Compound of Interest

Compound Name: 2-Chloro-4-methylpyrimidin-5-amine

Cat. No.: B112236

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In-depth Technical Guide to 2-Chloro-4-methylpyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylpyrimidin-5-amine is a substituted pyrimidine that serves as a versatile and crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive chlorine atom and a nucleophilic amino group, make it an attractive starting material for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive review of the synthesis, key reactions, and applications of **2-Chloro-4-methylpyrimidin-5-amine**, with a focus on its role in the development of kinase inhibitors for cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-4-methylpyrimidin-5-amine** is presented in the table below.

Property	Value	Reference
CAS Number	20090-69-1	[1]
Molecular Formula	C ₅ H ₆ ClN ₃	[1]
Molecular Weight	143.57 g/mol	[1]
IUPAC Name	2-chloro-4-methylpyrimidin-5-amine	[1]
Canonical SMILES	<chem>CC1=NC(=NC=C1N)Cl</chem>	[1]
InChI Key	RZAKVHVZRSQZEQ-UHFFFAOYSA-N	[1]
Appearance	Light yellow solid	[2]
Storage Conditions	2-8°C, in dark place under inert atmosphere	

Synthesis of 2-Chloro-4-methylpyrimidin-5-amine

A common and well-documented method for the synthesis of **2-Chloro-4-methylpyrimidin-5-amine** involves the reduction of a nitropyrimidine precursor.

Experimental Protocol: Synthesis from 2,4-dichloro-6-methyl-5-nitropyrimidine[2]

Reaction Scheme:

Zinc powder
Ammonium chloride
Methanol

2,4-dichloro-6-methyl-5-nitropyrimidine

70°C, 50 hours
Yield: 29.0%

2-Chloro-4-methylpyrimidin-5-amine

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Synthesis of 2-Chloro-4-methylpyrimidin-5-amine

Materials:

- 2,4-dichloro-6-methyl-5-nitropyrimidine (10 g, 48.1 mmol)
- Zinc powder (31.4 g, 481 mmol)
- Ammonium chloride (25.7 g, 481 mmol)
- Methanol (100 mL)
- Dichloromethane
- Silica gel for column chromatography
- Ethyl acetate
- Petroleum ether

Procedure:

- To a stirred solution of 2,4-dichloro-6-methyl-5-nitropyrimidine (10 g, 48.1 mmol) and ammonium chloride (25.7 g, 481 mmol) in methanol (100 mL) under a nitrogen atmosphere, add zinc powder (31.4 g, 481 mmol) in portions.
- Heat the reaction mixture to 70°C and stir for 50 hours.
- After completion of the reaction (monitored by TLC), filter the mixture and concentrate the filtrate under vacuum.
- Purify the residue by silica gel column chromatography using a mobile phase of dichloromethane/methanol (30:1).
- Combine the fractions containing the desired product (TLC monitoring with ethyl acetate/petroleum ether, 1:1, $R_f=0.6$) and concentrate to yield **2-chloro-4-methylpyrimidin-5-amine** (2 g, 13.93 mmol, 29.0% yield) as a light yellow solid.

Characterization Data:

Data Type	Results
^1H NMR (400 MHz, CDCl_3)	δ 7.95 (s, 1H), 3.66 (s, 2H), 2.88 (s, 3H)
ESI-MS	m/z: 144.2 ($[\text{M}+\text{H}]^+$)

Chemical Reactivity and Applications

2-Chloro-4-methylpyrimidin-5-amine is a valuable intermediate due to its reactive sites that allow for further functionalization. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the amino group at the 5-position can undergo various reactions such as acylation.

Key Application: Intermediate in Kinase Inhibitor Synthesis

This pyrimidine derivative is a key building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[3] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in cancer development and progression. By serving as a scaffold, **2-Chloro-4-methylpyrimidin-5-amine** allows for the introduction of various substituents to optimize the potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Experimental Protocol: Synthesis of N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide

A documented reaction of **2-Chloro-4-methylpyrimidin-5-amine** is its acylation with acetic anhydride, as described in patent WO2017137334A1. This reaction demonstrates the reactivity of the 5-amino group and provides an intermediate that can be further elaborated in multi-step syntheses.

Reaction Scheme:

Acetic anhydride
Triethylamine
Dichloromethane

2-Chloro-4-methylpyrimidin-5-amine

25°C, 16 hours

N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide

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Acylation of **2-Chloro-4-methylpyrimidin-5-amine**

Materials:

- **2-Chloro-4-methylpyrimidin-5-amine** (2 g, 14.706 mmol)
- Acetic anhydride (2.96 mL, 29.412 mmol)
- Triethylamine (6.15 mL, 44.118 mmol)
- Dichloromethane (DCM) (50 mL)
- Ethyl acetate (EtOAc)
- n-hexane
- Silica gel for column chromatography

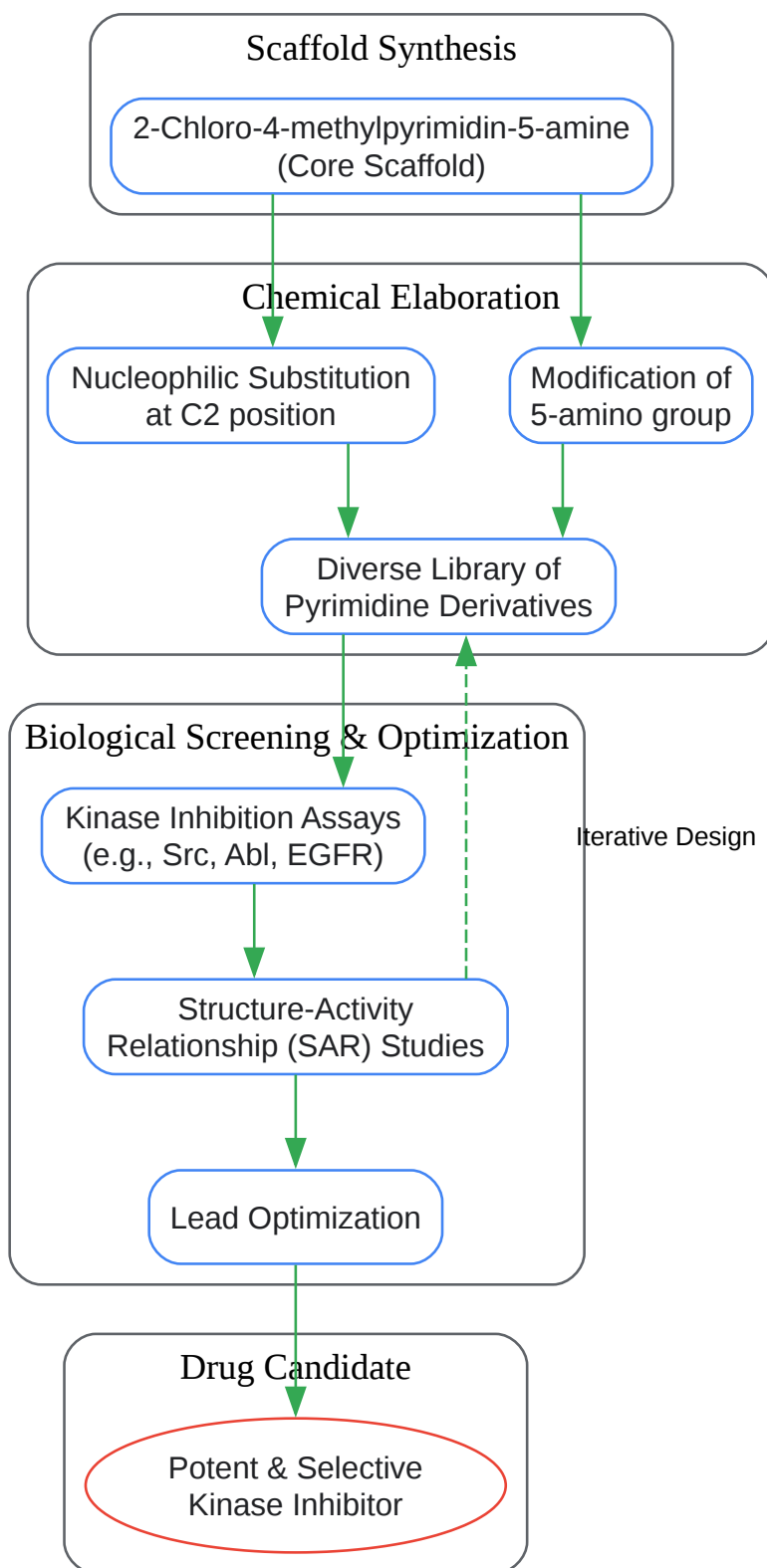
Procedure:

- To a stirred solution of **2-Chloro-4-methylpyrimidin-5-amine** (2 g, 14.706 mmol) in DCM (50 mL), add acetic anhydride (2.96 mL, 29.412 mmol) followed by triethylamine (6.15 mL, 44.118 mmol).
- Stir the reaction mixture at 25°C for 16 hours.
- Upon completion of the reaction, evaporate the solvent.
- Purify the crude product by chromatography over silica gel using a mobile phase of 23-26% EtOAc/n-hexane to afford N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide as an off-white solid.

Role in Drug Discovery: A Logical Workflow

While specific quantitative biological data for direct derivatives of **2-Chloro-4-methylpyrimidin-5-amine** is not readily available in the public domain, its utility as a core scaffold in the

development of kinase inhibitors can be illustrated through a logical workflow. The general strategy involves using the pyrimidine core to anchor pharmacophores that interact with the kinase active site.



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Drug Discovery Workflow

Conclusion

2-Chloro-4-methylpyrimidin-5-amine is a high-value chemical intermediate with significant applications in medicinal chemistry and agrochemical research.[3] Its straightforward synthesis and versatile reactivity provide a robust platform for the generation of diverse chemical libraries. The primary utility of this compound lies in its role as a scaffold for the development of potent and selective kinase inhibitors, a critical area in the pursuit of targeted therapies for cancer and other diseases. The experimental protocols and logical workflows detailed in this guide offer a solid foundation for researchers and drug development professionals to leverage the potential of **2-Chloro-4-methylpyrimidin-5-amine** in their scientific endeavors. Further exploration of patent literature and dedicated research programs are likely to uncover a broader spectrum of biological activities and applications for derivatives of this promising heterocyclic compound.

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References

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